2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
“2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the morpholine-4-carbonyl group and the tetrahydrofuran-2-ylmethyl group. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the morpholine moiety.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions may occur at various positions on the pyrazole ring or the morpholine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, pyrazole derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound could be investigated for similar activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The morpholine and tetrahydrofuran groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- N-((tetrahydrofuran-2-yl)methyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide
Uniqueness
The unique combination of the pyrazole ring, morpholine-4-carbonyl group, and tetrahydrofuran-2-ylmethyl group distinguishes this compound from other pyrazole derivatives. This structural uniqueness may confer specific biological activities or chemical reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-12-9-14(16(22)19-4-7-23-8-5-19)18-20(12)11-15(21)17-10-13-3-2-6-24-13/h9,13H,2-8,10-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYXBFMHVPEREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2CCCO2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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